molecular formula C15H20ClNO2 B2585367 Tert-butyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate CAS No. 2504203-03-4

Tert-butyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate

Cat. No.: B2585367
CAS No.: 2504203-03-4
M. Wt: 281.78
InChI Key: GXVXKUPNQYRYKN-UHFFFAOYSA-N
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Description

Tert-butyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate is a chemical compound with the molecular formula C15H20ClNO2 and a molecular weight of 281.78 g/mol . It is characterized by the presence of a tert-butyl ester group, a chloropyridine moiety, and a cyclobutane ring. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate typically involves the reaction of 6-chloropyridine-3-methanol with cyclobutanecarboxylic acid tert-butyl ester in the presence of a suitable catalyst . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives, depending on the type of reaction and reagents used .

Scientific Research Applications

Tert-butyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The chloropyridine moiety can interact with enzymes and receptors, modulating their activity. The cyclobutane ring provides structural rigidity, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (6-chloropyridin-2-yl)carbamate
  • Tert-butyl ((6-chloropyridin-3-yl)methyl)carbamate

Uniqueness

Tert-butyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate is unique due to its combination of a cyclobutane ring and a chloropyridine moiety, which imparts distinct chemical and biological properties. The presence of the tert-butyl ester group also enhances its stability and solubility in organic solvents .

Properties

IUPAC Name

tert-butyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO2/c1-14(2,3)19-13(18)15(7-4-8-15)9-11-5-6-12(16)17-10-11/h5-6,10H,4,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVXKUPNQYRYKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CCC1)CC2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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